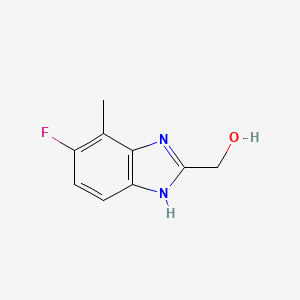
5-Fluoro-2-(hydroxymethyl)-4-methylbenzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-2-(hydroxymethyl)-4-methylbenzimidazole: is a chemical compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-(hydroxymethyl)-4-methylbenzimidazole typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzimidazole derivative.
Fluorination: Introduction of the fluorine atom is achieved using fluorinating agents such as Selectfluor.
Hydroxymethylation: The hydroxymethyl group is introduced through a hydroxymethylation reaction, often using formaldehyde as the reagent.
Methylation: The methyl group is added using methylating agents like methyl iodide.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar reagents and conditions but optimized for higher yields and purity. Continuous-flow reactors and other advanced techniques may be employed to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products:
Oxidation: Formation of corresponding benzimidazole oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Material Science: It can be incorporated into polymers and other materials to improve their properties.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it useful in biochemical studies.
Antimicrobial Activity: It has potential antimicrobial properties, making it a candidate for developing new antibiotics.
Medicine:
Cancer Research: The compound’s ability to interfere with DNA synthesis and repair pathways makes it a potential candidate for cancer treatment.
Drug Development: It can be used as a lead compound for developing new drugs targeting various diseases.
Industry:
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other valuable chemicals.
Pharmaceuticals: It can be incorporated into pharmaceutical formulations for various therapeutic applications.
Wirkmechanismus
The mechanism of action of 5-Fluoro-2-(hydroxymethyl)-4-methylbenzimidazole involves its interaction with molecular targets such as enzymes and DNA. The fluorine atom enhances its binding affinity to these targets, while the hydroxymethyl group increases its solubility and bioavailability. The compound can inhibit enzyme activity by binding to the active site, preventing the enzyme from catalyzing its substrate. Additionally, it can interfere with DNA synthesis and repair, leading to cell cycle arrest and apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
- 5-Fluoro-2-(hydroxymethyl)benzimidazole
- 4-Methylbenzimidazole
- 5-Fluoro-2-methylbenzimidazole
Comparison:
- 5-Fluoro-2-(hydroxymethyl)-4-methylbenzimidazole is unique due to the presence of both the fluorine atom and the hydroxymethyl group, which enhance its chemical properties and potential applications.
- 5-Fluoro-2-(hydroxymethyl)benzimidazole lacks the methyl group, which may affect its biological activity and solubility.
- 4-Methylbenzimidazole does not contain the fluorine atom, reducing its binding affinity to molecular targets.
- 5-Fluoro-2-methylbenzimidazole lacks the hydroxymethyl group, which may decrease its solubility and bioavailability.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C9H9FN2O |
|---|---|
Molekulargewicht |
180.18 g/mol |
IUPAC-Name |
(5-fluoro-4-methyl-1H-benzimidazol-2-yl)methanol |
InChI |
InChI=1S/C9H9FN2O/c1-5-6(10)2-3-7-9(5)12-8(4-13)11-7/h2-3,13H,4H2,1H3,(H,11,12) |
InChI-Schlüssel |
YDTFPHIWIUXYJM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC2=C1N=C(N2)CO)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![(R)-2-Hydroxy-3-(diphenylphosphino)-2'-[(S)-hydroxy(phenyl)methyl]-[1,1'-binaphthalene]](/img/structure/B11926213.png)
![beta-[(5-Bromo-3-pyridyl)oxy]phenethylamine](/img/structure/B11926214.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-N,N-dimethylmethanamine](/img/structure/B11926215.png)

